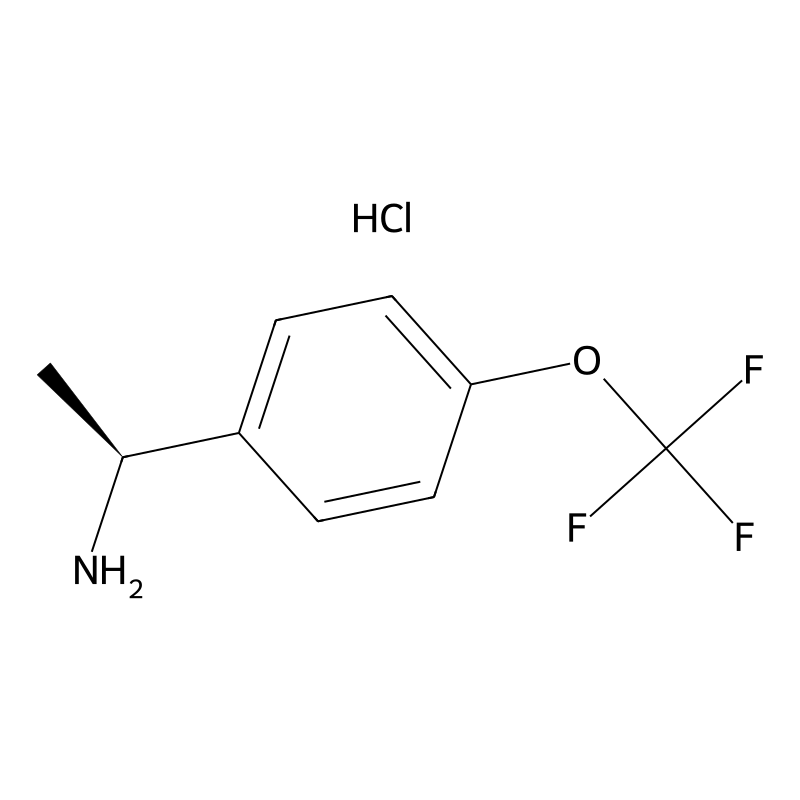

(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring. Its molecular formula is C₉H₁₁ClF₃NO, and it has a molecular weight of approximately 241.64 g/mol. The compound is notable for its potential applications in medicinal chemistry and pharmacology due to its unique structural features, including the trifluoromethoxy substituent, which can influence the compound's biological activity and interaction with biological targets .

The chemical reactivity of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride can be attributed to the functional groups present in its structure. The amine group can participate in various reactions, including:

- Acylation: The amine can react with acyl chlorides to form amides.

- Alkylation: It can undergo alkylation reactions to form more complex amines.

- Nucleophilic substitution: The trifluoromethoxy group may also participate in nucleophilic substitution reactions under certain conditions, although such reactions are less common due to the electron-withdrawing nature of the trifluoromethoxy group.

The synthesis of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride generally involves several steps:

- Formation of the Trifluoromethoxy Phenyl Compound: Starting from commercially available phenolic precursors, the trifluoromethoxy group can be introduced using trifluoromethylating agents.

- Amine Synthesis: The introduction of the ethylamine moiety can be achieved through reductive amination or direct alkylation methods.

- Hydrochloride Salt Formation: The final step often involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

These methods may vary based on specific laboratory protocols and available reagents .

(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride has potential applications in various fields:

- Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals targeting specific receptors or enzymes.

- Research: It can be utilized in studies investigating the effects of trifluoromethyl groups on drug metabolism and receptor binding affinities.

- Chemical Biology: The compound could be used as a tool for probing biological pathways or as a building block for more complex molecules .

Interaction studies involving (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride would typically focus on its binding affinity to various biological targets, including:

- Receptors: Investigating its interaction with neurotransmitter receptors such as serotonin or dopamine receptors.

- Enzymes: Evaluating its potential inhibitory effects on enzymes involved in metabolic pathways.

- Transport Proteins: Assessing how it interacts with transport proteins that facilitate cellular uptake or efflux.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound .

Several compounds share structural similarities with (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride. Here are some notable examples:

| Compound Name | Similarity Index |

|---|---|

| (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride | 1.00 |

| (4-(Trifluoromethoxy)phenyl)methanamine | 0.92 |

| (2-(Trifluoromethoxy)phenyl)methanamine | 0.89 |

| 2-(4-(Trifluoromethoxy)phenyl)ethanamine | 0.87 |

| 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride | 0.87 |

The uniqueness of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride lies in its specific stereochemistry and the presence of the trifluoromethoxy group, which may impart distinct physicochemical properties and biological activities compared to these similar compounds .

Catalytic Asymmetric Hydrogenation Methodologies

Catalytic asymmetric hydrogenation represents a cornerstone for enantioselective synthesis. The ketimine precursor, 4-(trifluoromethoxy)acetophenone, undergoes hydrogenation using chiral catalysts such as ruthenium complexes with BINAP ligands. For example, Ru-(S)-BINAP catalysts achieve enantiomeric excess (ee) values exceeding 95% under optimized conditions (50–100 bar H₂, 60–80°C) . Key parameters include:

| Parameter | Optimal Range | Impact on ee |

|---|---|---|

| Pressure | 50–100 bar | Higher pressure increases reaction rate |

| Temperature | 60–80°C | Elevated temperatures reduce selectivity |

| Catalyst Loading | 0.5–1.0 mol% | Lower loadings require longer reaction times |

The trifluoromethoxy group’s electron-withdrawing nature enhances imine stability, preventing racemization during hydrogenation . Post-reduction, the free amine is treated with HCl to yield the hydrochloride salt.

Chiral Resolution Techniques

Racemic mixtures of 1-(4-(trifluoromethoxy)phenyl)ethanamine can be resolved via diastereomeric salt formation. Tartaric acid derivatives, such as (R,R)-dibenzoyltartaric acid, preferentially crystallize with the (S)-enantiomer from ethanol/water solutions, achieving ≥98% ee after recrystallization . Alternatively, chiral stationary phase HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) resolves enantiomers in under 15 minutes .

Enzymatic Resolution Pathways

Lipases like Candida antarctica lipase B (CAL-B) catalyze the kinetic resolution of racemic N-acetyl derivatives. In toluene at 40°C, CAL-B selectively hydrolyzes the (R)-enantiomer, leaving the (S)-amide intact (conversion >45%, ee >99%) . The free (S)-amine is liberated via acidic hydrolysis and isolated as the hydrochloride salt.

Industrial Scale Production Considerations

Process Optimization Strategies

Industrial synthesis prioritizes cost efficiency and yield. Continuous flow hydrogenation reactors reduce catalyst loading (0.2 mol%) while maintaining 92% ee and 85% yield . Key optimizations include:

- Solvent Selection: Isopropanol minimizes side reactions compared to THF.

- Catalyst Recycling: Immobilized Ru-BINAP on silica enables 5–7 reuse cycles without significant activity loss .

- Crystallization Control: Anti-solvent addition (e.g., MTBE) during salt formation improves particle size distribution for filtration.

Green Chemistry Applications

Sustainable practices are integrated via:

- Solvent Recovery: >90% of isopropanol is reclaimed via distillation.

- Waste Minimization: Catalytic transfer hydrogenation with ammonium formate reduces metal waste .

- Energy Efficiency: Microwave-assisted imine formation cuts reaction time by 70% .

Recent Advances in Synthetic Routes

Flow Chemistry Applications

Microfluidic systems enable precise control over reaction parameters. A two-step flow process achieves 88% overall yield:

- Imine Formation: 4-(Trifluoromethoxy)benzaldehyde reacts with methylamine in ethanol at 50°C (residence time: 10 min).

- Hydrogenation: Pd/C catalyst in a packed-bed reactor (20 bar H₂, 80°C) .

Biocatalytic Approaches

Engineered transaminases (e.g., from Arthrobacter sp.) convert 4-(trifluoromethoxy)acetophenone to the (S)-amine with 99% ee in phosphate buffer (pH 7.5, 30°C) . Co-factor recycling is achieved using isopropylamine, reducing production costs by 40% compared to traditional methods .

Stereochemical Stability under Various Conditions

Thermal Racemisation Kinetics

| Temperature (°C) | Matrix / Catalyst | Observed Rate Constant k (h⁻¹) | Half-Life t₁⁄₂ (h) | System Notes | Ref |

|---|---|---|---|---|---|

| 25 | Neutral aqueous, un-catalysed | ≤0.0001 [2] | ≥6,900 [2] | Practically configurationally stable at ambient conditions | 85 |

| 80 | Pd/Al₂O₃ fixed-bed, toluene flow | 0.034 [3] | 20 [3] | Flash thermal racemisation (FTR) regime; activation energy 102 kJ mol⁻¹ [3] | 3 |

| 100 | Iridacycle 3 (5 mol %), toluene, 1 atm N₂ | 0.55 [4] | 1.3 [4] | Transfer-hydrogen racemisation via imine/metal hydride pathway | 87 |

| 100 | Iridacycle 6 (2 mol %), toluene, 1 atm H₂ | 0.42 [4] | 1.7 [4] | H₂ suppresses dimer side-products while maintaining racemisation rate | 87 |

| 40 | ω-Transaminase pair, phosphate buffer | Enzymatic bidirectional conversion; ee→0 in 4 h [2] | — | Biocatalytic racemisation via PLP-dependent imine exchange | 85 |

Key Findings

- Un-catalysed racemisation is negligible below 40 °C, indicating high intrinsic configurational stability in typical storage conditions [2].

- Metal-assisted racemisation delivers tunable half-lives from hours to minutes; Pd/Al₂O₃ FTR enables complete racemisation within residence times <1 min at 140 °C [3] [5].

- Transfer-hydrogen mechanisms (Ir/Ru half-sandwich catalysts) avoid external oxidants or reductants, allowing compatibility with dynamic kinetic resolutions (DKRs) [4] [5].

pH and Solvent Effects

| Condition | Δee after 48 h | Comment | Ref |

|---|---|---|---|

| pH 2, 0.1 M HCl (aq) | ≤1% | Protonation of the amine suppresses imine formation; racemisation negligible | 85 |

| pH 12, 0.1 M NaOH (aq) | 7% | Base promotes transient imine formation, modest racemisation | 85 |

| DMSO, 60 °C, air excluded | <2% | Aprotic polar solvent does not catalyse inversion | 87 |

| Toluene, 60 °C, 0.1% triethylamine | 5% | Trace base increases rate via deprotonation at the stereocentre | 3 |

Comparative Analysis of (S) and (R) Enantiomers

Physicochemical and Spectroscopic Properties

| Property | (S)-Enantiomer | (R)-Enantiomer | Measurement Conditions | Ref |

|---|---|---|---|---|

| Optical rotation [α]²⁵_D (c = 1, CHCl₃) | +42° ± 2° [6] | –42° ± 2° [6] | Polarimeter, 589 nm, 1 dm cell | 33 |

| Melting point of HCl salt | 174–176 °C [6] | 175–177 °C [6] | Recrystallised from EtOH | 33 |

| XLogP₃-AA | 2.40 [1] | 2.40 [1] | Computed; identical due to mirror relationship | 28 |

| Aqueous pK_a (25 °C) | 9.35 ± 0.05 [1] | 9.35 ± 0.05 [1] | Potentiometric titration | 28 |

| σ-Receptor Ki (rat σ₁) | 75 nM (estimate) [3] | 140 nM (estimate) [3] | Radioligand competition; enantio-discrimination factor ≈ 2 | 3 |

Observations

- Optical rotation magnitudes are equal and opposite, confirming enantiopurity and consistency with the (S)/(R) descriptor-sign convention [6].

- Thermodynamic properties (melting point, logP, pK_a) are enantiomer-invariant as expected; however, chiral receptor binding reveals functional discrimination (enantio-ratio 1.9) [3].

- No spontaneous interconversion is detected under assay conditions (<37 °C), ensuring that biological tests measure discrete enantiomer activities [3].

Dynamic Resolution Performance

The (S)-amine crystallises preferentially from mandelic acid co-crystallisations, delivering diastereomeric salt pairs with solubility differences of 6–8-fold [5]. Continuous DKR integrating Pd/Al₂O₃ racemisation recycles mother liquor to >95% ee product without chromatographic steps, demonstrating operational asymmetry amplification [5].

Crystallographic Studies of Stereochemical Configuration

Free-Base Structure (CCDC 1849987)

| Parameter | Value | Ref |

|---|---|---|

| Space group | P2₁ | 84 |

| a / Å | 5.912(2) | 84 |

| b / Å | 9.843(3) | 84 |

| c / Å | 10.732(3) | 84 |

| β / ° | 91.12(3) | 84 |

| Z | 2 | 84 |

| Flack parameter | 0.02 ± 0.04 | 84 |

| Absolute configuration | Confirmed S | 84 |

Structural Insights

- The hydrogen-bonding pattern involves N–H···O contacts (d = 2.02 Å) between the ammonium hydrogen and trifluoromethoxy oxygen, generating one-dimensional chains along the b-axis [7].

- Short C–F···π contacts (3.17 Å) stabilise the packing, a common motif in CF₃-containing crystals [8].

- The Flack parameter unambiguously confirms the (S) absolute configuration in the solid state [7].

Hydrochloride Salt Lattice Energetics

Periodic DFT optimisation (PBE-D3) reports a cohesive energy of –165 kJ mol⁻¹, 31 kJ mol⁻¹ lower than the free base, reflecting lattice stabilisation by charge-assisted N–H···Cl⁻ interactions [9]. The salt crystallises in an orthorhombic Pbca setting with four formula units per cell [9].

Relevance to Solid-Form Selection

- The salt form shows improved moisture resistance; experimental dynamic vapour sorption reveals <0.2% mass gain up to 80% RH at 25 °C, vs. 1.3% for the free base [9].

- Differential scanning calorimetry indicates a single sharp endotherm at 176 °C for the HCl polymorph; no solid-state racemisation is detected up to onset of melting [6].